5-(3,4-Difluorophenyl)-3-methylphenol
Description
5-(3,4-Difluorophenyl)-3-methylphenol is a fluorinated phenolic compound characterized by a phenyl ring substituted with fluorine atoms at the 3- and 4-positions and a methyl group at the 3-position of the adjacent aromatic ring. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence receptor binding interactions. While direct pharmacological data for this compound are sparse in the provided evidence, its analogs and derivatives are frequently studied for applications in neuroscience, antibacterial agents, and cardiovascular therapeutics .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-4-10(6-11(16)5-8)9-2-3-12(14)13(15)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCVYQCRHVOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683784 | |
| Record name | 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-34-2 | |
| Record name | 3',4'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 3,4-difluorobromobenzene with 3-methylphenol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-(3,4-Difluorophenyl)-3-methylphenol can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positioning of fluorine atoms and functional groups on the aromatic rings plays a critical role in determining physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Structural Comparison
Key Observations:
- Fluorine Substitution : The 3,4-difluorophenyl group is shared with ticagrelor and oxadiazole derivatives, suggesting a role in enhancing binding affinity and metabolic resistance .
- Functional Groups: The methyl group in 5-(3,4-Difluorophenyl)-3-methylphenol increases lipophilicity compared to the methoxy group in 5-(3,5-Difluorophenyl)-2-methoxyphenol, which may reduce water solubility but improve membrane permeability .
- Biological Activity : Oxadiazole derivatives with 3,4-difluorophenyl groups exhibit antibacterial effects, while ticagrelor demonstrates therapeutic utility in cardiovascular diseases. This highlights the versatility of the difluorophenyl motif .
Pharmacological and Biochemical Insights
Antibacterial Activity
The oxadiazole derivative (2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)prop-2-en-1-ol (Table 1) demonstrated potent activity against E. coli, attributed to the electron-deficient difluorophenyl group enhancing interactions with bacterial enzymes . In contrast, 5-(3,4-Difluorophenyl)-3-methylphenol lacks the oxadiazole core, which may limit its antibacterial efficacy unless paired with additional pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
